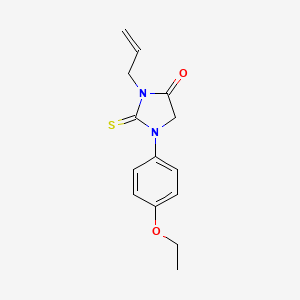
3-Allyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Allyl-1-(4-ethoxyphenyl)-2-thioxoimidazolidin-4-one is a compound belonging to the thioxoimidazolidinone class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thioxoimidazolidinone core, which is known for its diverse pharmacological activities. The ethoxy group and allyl substituent contribute to its biological profile.
Anticancer Properties
Recent studies have demonstrated that derivatives of thioxoimidazolidinone, including our compound of interest, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound within the same class showed IC50 values of 0.017 μM against HepG2 liver cancer cells, indicating potent anticancer activity .
Table 1: Cytotoxic Activity of Thioxoimidazolidinone Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | TBD | Induction of apoptosis and cell cycle arrest |
| Compound 4 (similar structure) | HepG2 | 0.017 | Apoptosis via PI3K/AKT pathway inhibition |
| Staurosporine | HepG2 | 5.07 | General kinase inhibitor |
The anticancer effects of this compound are hypothesized to involve several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis by upregulating pro-apoptotic genes such as p53 and Caspase family members while downregulating anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Inhibition of Key Signaling Pathways : Evidence suggests that these compounds can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .
Case Studies
A notable study evaluated the effects of a thioxoimidazolidinone derivative on SEC-carcinoma-bearing mice. The treatment resulted in:
- Hematological Improvements : A significant decrease in white blood cell counts with non-significant increases in hemoglobin levels, indicating a potential protective effect on hematological parameters .
- Biochemical Safety : The treatment did not significantly elevate liver enzymes (ALT, AST), suggesting low toxicity to hepatic tissues .
Table 2: Hematological Parameters Post-Treatment
| Parameter | Control Group | Treated Group |
|---|---|---|
| Hemoglobin (g/dL) | Normal Range | Normal Range |
| RBC Count (million/μL) | Normal Range | Normal Range |
| WBC Count (thousand/μL) | Elevated | Decreased |
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-9-15-13(17)10-16(14(15)19)11-5-7-12(8-6-11)18-4-2/h3,5-8H,1,4,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNQXPFFAOKONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














